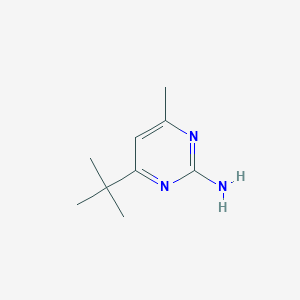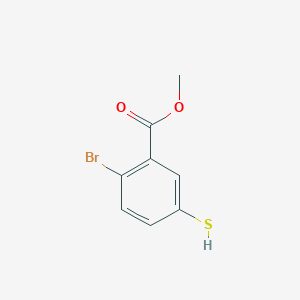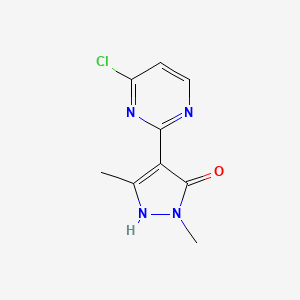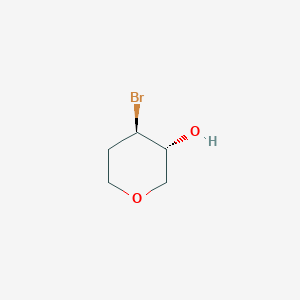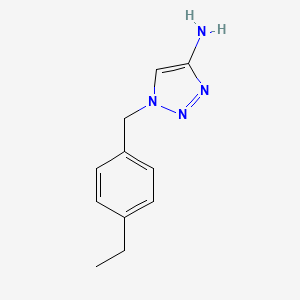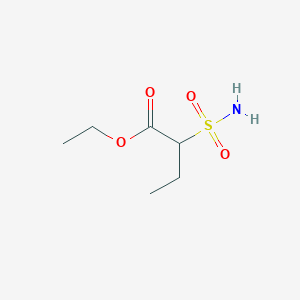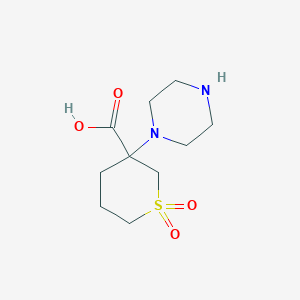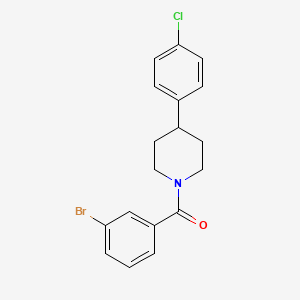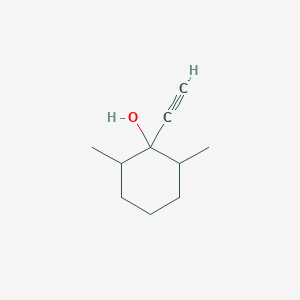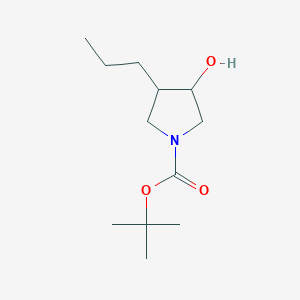
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a tert-butyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-propylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Material: 3-hydroxy-4-propylpyrrolidine.
Reagent: Tert-butyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-hydroxy-4-propylpyrrolidine and the base, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-hydroxy-4-propylpyrrolidine and tert-butyl chloroformate.
Optimized Conditions: The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity for industrial applications.
化学反応の分析
Types of Reactions
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products
Oxidation: Formation of 3-oxo-4-propylpyrrolidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-4-propylpyrrolidine-1-methanol.
Substitution: Formation of 3-tosyloxy-4-propylpyrrolidine-1-carboxylate.
科学的研究の応用
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and stability are advantageous.
作用機序
The mechanism of action of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate depends on its application:
As a Protecting Group: It protects amine groups by forming a stable carbamate linkage, which can be selectively removed under acidic conditions.
As a Chiral Auxiliary: It induces chirality in the synthesis of enantiomerically pure compounds by forming diastereomeric intermediates, which can be separated and further processed.
類似化合物との比較
Similar Compounds
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its steric and electronic properties, making it suitable for particular synthetic applications and interactions with biological targets.
特性
分子式 |
C12H23NO3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChIキー |
ZZRYPMYWCVOBGA-UHFFFAOYSA-N |
正規SMILES |
CCCC1CN(CC1O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





